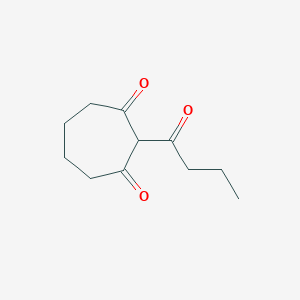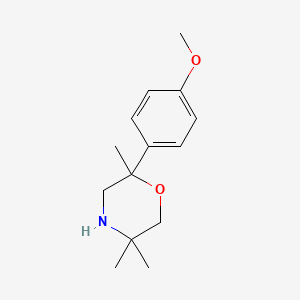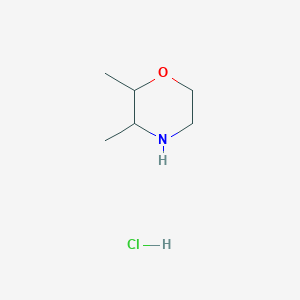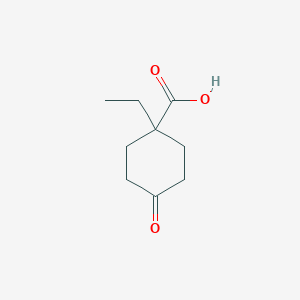![molecular formula C11H16ClN3 B13062038 4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
4-[(2-Chlorophenyl)methyl]piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorophenyl)methyl]piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]piperazin-1-amine can be achieved through several methods. One common approach involves the reaction of 1-(2-chlorobenzyl)piperazine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methyl]piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-[(2-Chlorophenyl)methyl]piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methyl]piperazin-1-amine involves its interaction with specific molecular targets. As a piperazine derivative, it can act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine that contains a piperazine ring.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Quetiapine: Another antipsychotic that includes a piperazine structure.
Uniqueness
4-[(2-Chlorophenyl)methyl]piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it has a 2-chlorophenylmethyl group that enhances its binding affinity and selectivity for certain receptors .
Properties
Molecular Formula |
C11H16ClN3 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]piperazin-1-amine |
InChI |
InChI=1S/C11H16ClN3/c12-11-4-2-1-3-10(11)9-14-5-7-15(13)8-6-14/h1-4H,5-9,13H2 |
InChI Key |
AKDDNNPIDNFRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


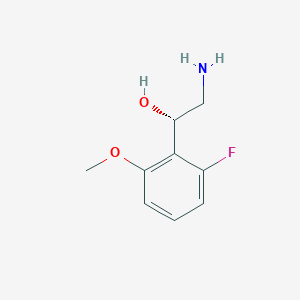

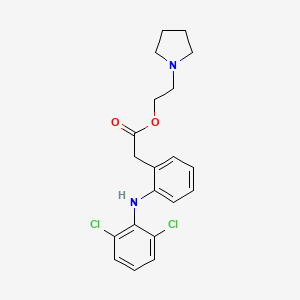
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)

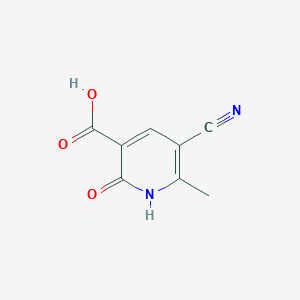
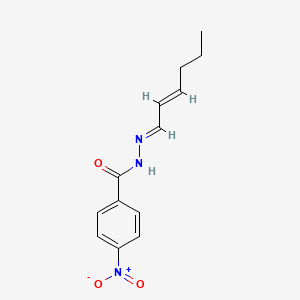
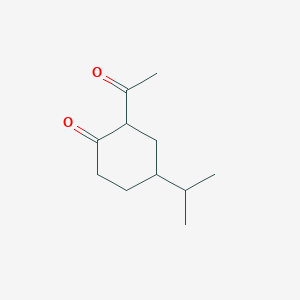
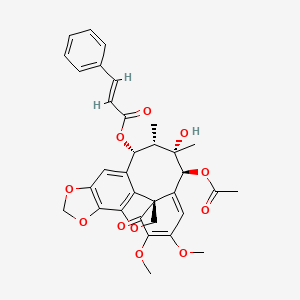
![5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide](/img/structure/B13061993.png)
